
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane
Overview
Description
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane is an organic compound with the molecular formula C16H10F8 and a molecular weight of 354.24 g/mol . This compound is characterized by the presence of two phenyl rings, each substituted with a fluoro and a trifluoromethyl group, connected by an ethane bridge. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane typically involves the reaction of 4-fluoro-3-trifluoromethylbenzene with ethylene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ethane bridge between the two phenyl rings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the fluoro and trifluoromethyl groups to other functional groups, such as hydroxyl or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and interactions.
Medicine: It is investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane involves its interaction with molecular targets and pathways within biological systems. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2-Bis(4-fluoro-3-trifluoromethylphenyl)ethane can be compared with other similar compounds, such as:
1,2-Bis(4-fluorophenyl)ethane: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
1,2-Bis(3-trifluoromethylphenyl)ethane: Similar structure but with different substitution patterns, affecting its reactivity and applications.
1,2-Bis(4-chloro-3-trifluoromethylphenyl)ethane:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and resulting properties.
Properties
IUPAC Name |
1-fluoro-4-[2-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F8/c17-13-5-3-9(7-11(13)15(19,20)21)1-2-10-4-6-14(18)12(8-10)16(22,23)24/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPVHXTZMBDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)
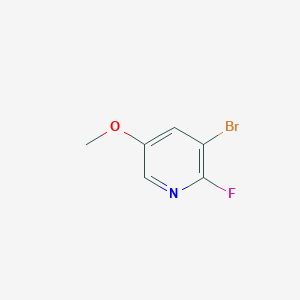
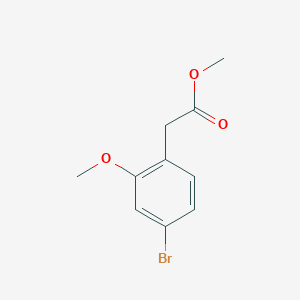
![4-(2-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)thiazol-4-yl)-1-methylpyridin-1-ium chloride hydrochloride](/img/structure/B1383138.png)
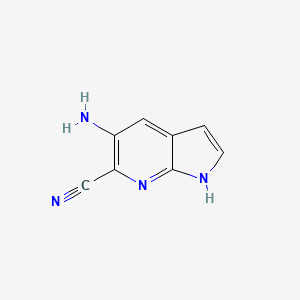
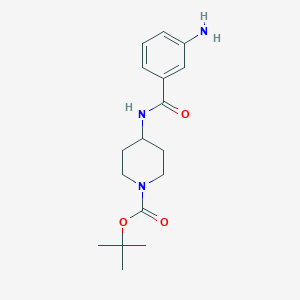
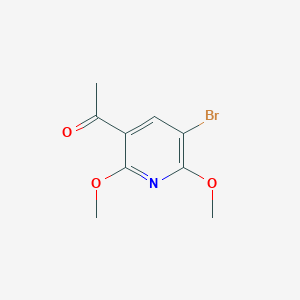
![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)
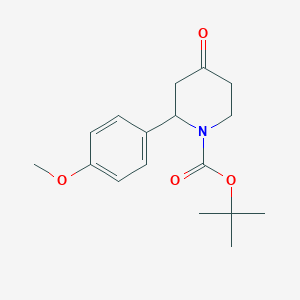
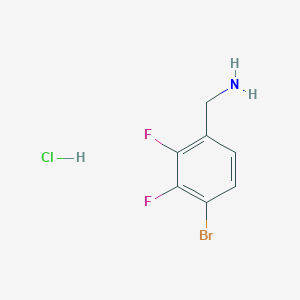
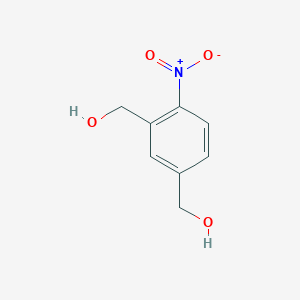
![2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1383149.png)
